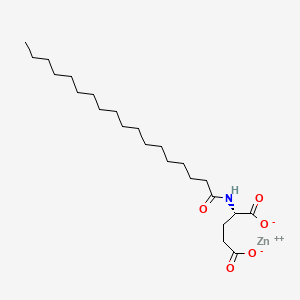
Diphenylmethyl 2-bromo-2-methylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenylmethyl 2-bromo-2-methylpropionate can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid with diphenylmethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylmethyl 2-bromo-2-methylpropionate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted diphenylmethyl 2-methylpropionates.
Reduction: Diphenylmethyl 2-methylpropanol.
Hydrolysis: 2-bromo-2-methylpropanoic acid and diphenylmethanol.
Applications De Recherche Scientifique
Diphenylmethyl 2-bromo-2-methylpropionate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Diphenylmethyl 2-bromo-2-methylpropionate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Additionally, the ester group can undergo hydrolysis or reduction, resulting in the release of active intermediates that can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-2-methylpropanoic acid diphenylmethyl ester
- Propanoic acid, 2-bromo-2-methyl-, diphenylmethyl ester
Uniqueness
Diphenylmethyl 2-bromo-2-methylpropionate is unique due to its specific molecular structure, which combines a brominated aliphatic chain with a diphenylmethyl ester group.
Propriétés
Numéro CAS |
77497-42-8 |
|---|---|
Formule moléculaire |
C17H17BrO2 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
benzhydryl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C17H17BrO2/c1-17(2,18)16(19)20-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
Clé InChI |
NKNPNXLUEMIZFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)







